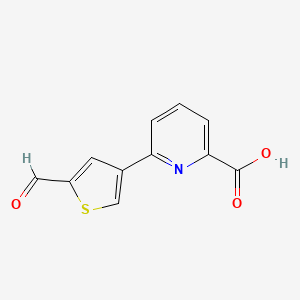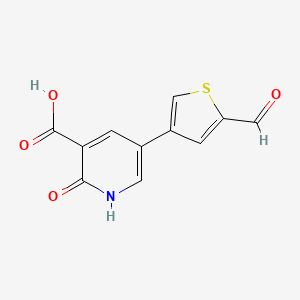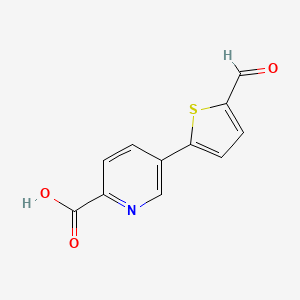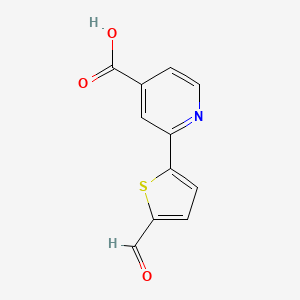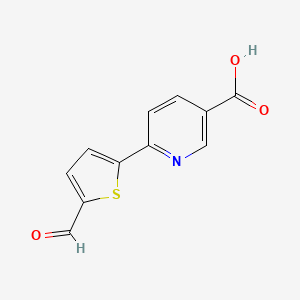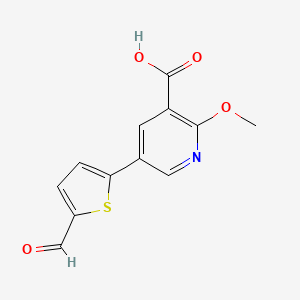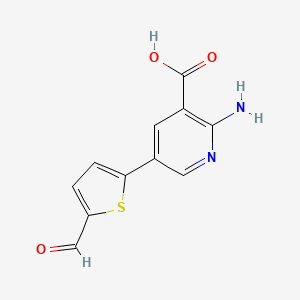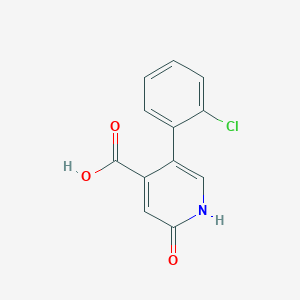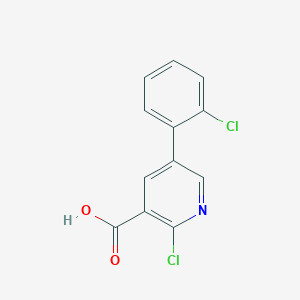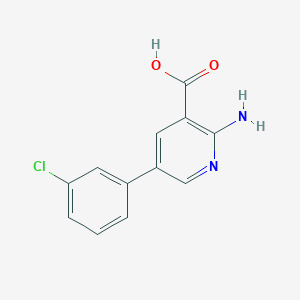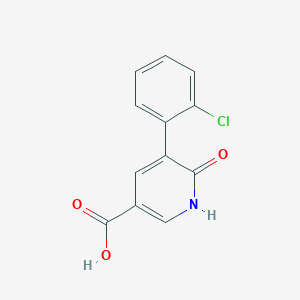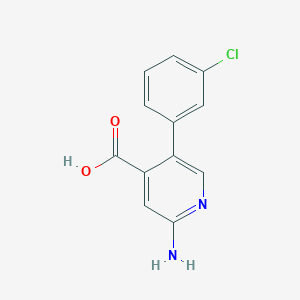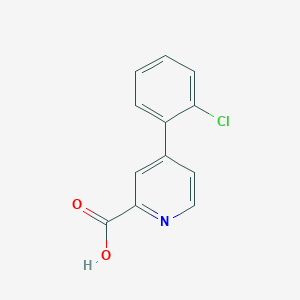
4-(2-氯苯基)吡啶-2-甲酸,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a picolinic acid core with a 2-chlorophenyl substituent at the 4-position
科学研究应用
4-(2-Chlorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals.
安全和危害
未来方向
Research on 4-(2-Chlorophenyl)picolinic acid and its derivatives is ongoing, particularly in the context of developing new herbicides . These compounds have shown promise in inhibiting the growth of certain plants and could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
作用机制
Target of Action
The primary target of 4-(2-Chlorophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(2-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . By binding to ZFPs, it disrupts the normal functioning of these proteins, which play a key role in zinc transport .
Result of Action
The primary result of the action of 4-(2-Chlorophenyl)picolinic acid is its antiviral activity . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It achieves this by inhibiting the entry of these viruses into cells .
生化分析
Biochemical Properties
Picolinic acid, the parent compound of 4-(2-Chlorophenyl)picolinic acid, is known to play a key role in zinc transport . It acts as an anti-infective and immunomodulator, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism could potentially apply to 4-(2-Chlorophenyl)picolinic acid as well.
Metabolic Pathways
4-(2-Chlorophenyl)picolinic acid is likely involved in the kynurenine pathway, as it is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through this pathway
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)picolinic acid typically involves the reaction of 2-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Chlorophenyl)picolinic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as recrystallization and purification through chromatography.
化学反应分析
Types of Reactions: 4-(2-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Picolinic acid: The parent compound without the 2-chlorophenyl substituent.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 4-(2-Chlorophenyl)picolinic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-14-11(7-8)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQDXOARNZTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
